N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido is a complex organic compound with a unique structure that includes multiple amino and imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido typically involves the reaction of primary amines with carbonyl compounds under specific conditions. The process may include the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of nitriles and amides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido involves its interaction with specific molecular targets and pathways. The compound’s multiple amino and imino groups allow it to form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide
- N-(4-{[amino(imino)methyl]amino}butyl)-2,4’-bi-1,3-thiazole-4-carboxamide
Uniqueness
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido is unique due to its complex structure and the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
5440-96-0 |
---|---|
Molekularformel |
C16H20N10S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfanylphenyl]-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C16H20N10S/c17-13(18)25-15(21)23-9-1-5-11(6-2-9)27-12-7-3-10(4-8-12)24-16(22)26-14(19)20/h1-8H,(H6,17,18,21,23,25)(H6,19,20,22,24,26) |
InChI-Schlüssel |
CZBHHSROUPCMMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)SC2=CC=C(C=C2)N=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.